4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine
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Overview
Description
The compound “4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine” is a complex organic molecule that features a thiadiazole ring, a piperidine ring, and a trifluoromethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the piperidine ring, and finally the introduction of the trifluoromethylphenyl group. Common reagents used in these steps include hydrazine derivatives, carbon disulfide, and various halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the piperidine ring may yield various piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods.
Biology
In biology, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other biological activities. This compound may be of interest for similar studies.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects. They may be studied for their ability to interact with specific biological targets, such as enzymes or receptors, and their potential to treat various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine
- (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(difluoromethyl)phenyl)methanone
- (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(fluoromethyl)phenyl)methanone
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the trifluoromethyl group, for example, can significantly alter the compound’s lipophilicity and metabolic stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)12-4-2-1-3-11(12)13(22)21-7-5-10(6-8-21)23-14-20-19-9-24-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYUICYBFBKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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